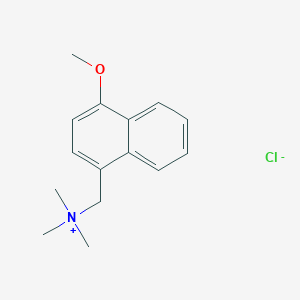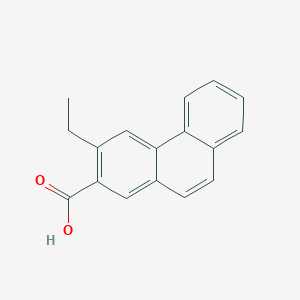
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is a synthetic organic compound that belongs to the class of benzoxathioles. These compounds are characterized by a benzene ring fused with an oxathiole ring, which contains both oxygen and sulfur atoms. The presence of diethyl groups at the 3-position adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a diethyl-substituted benzene derivative with sulfur and oxygen-containing reagents under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction vessels designed to handle the reagents and conditions required.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzene ring or the oxathiole ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the benzene or oxathiole rings.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxathioles: Other compounds in the benzoxathiole class with different substituents.
Thiophenes: Compounds with a sulfur-containing five-membered ring.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Uniqueness
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is unique due to its specific substitution pattern and the presence of both oxygen and sulfur in the oxathiole ring. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
112320-43-1 |
|---|---|
Fórmula molecular |
C11H14O3S |
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
3,3-diethyl-2,1λ6-benzoxathiole 1,1-dioxide |
InChI |
InChI=1S/C11H14O3S/c1-3-11(4-2)9-7-5-6-8-10(9)15(12,13)14-11/h5-8H,3-4H2,1-2H3 |
Clave InChI |
VLPCAPUXQOMHPL-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=CC=CC=C2S(=O)(=O)O1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
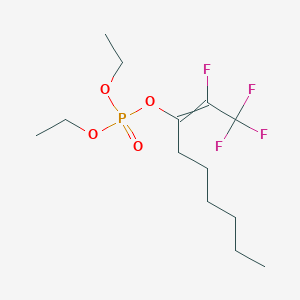
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
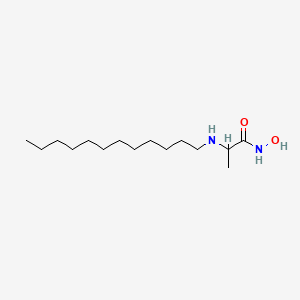
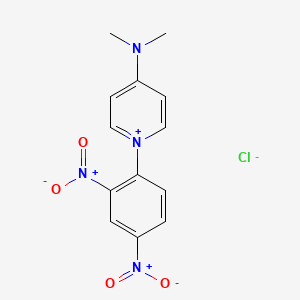

![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
